
(2S)-4,4-Difluoro-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,4-Difluoro-2-methylpyrrolidine is a chiral fluorinated pyrrolidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine.
Fluorination: The introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures to control the reactivity of the fluorinating agents.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the fluorination process. The use of automated systems for chiral resolution can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atoms, yielding 2-methylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under mild conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-4,4-Difluoro-2-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-4,4-Difluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of the target’s activity, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
(2S)-4,4-Difluoropyrrolidine: Lacks the methyl group at the 2-position.
(2S)-4-Fluoro-2-methylpyrrolidine: Contains only one fluorine atom.
(2S)-2-Methylpyrrolidine: Does not have any fluorine atoms.
Uniqueness: (2S)-4,4-Difluoro-2-methylpyrrolidine is unique due to the presence of two fluorine atoms at the same carbon, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound in the design of new drugs and materials.
Eigenschaften
Molekularformel |
C5H9F2N |
|---|---|
Molekulargewicht |
121.13 g/mol |
IUPAC-Name |
(2S)-4,4-difluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
VDZUDLHASRHRET-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@H]1CC(CN1)(F)F |
Kanonische SMILES |
CC1CC(CN1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


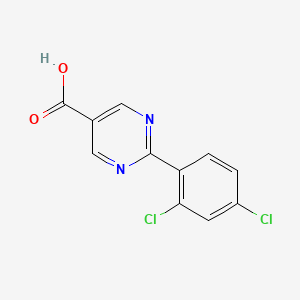
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
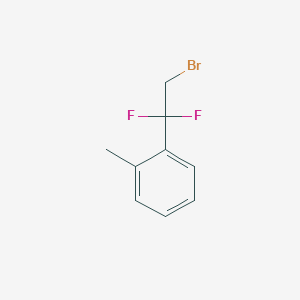
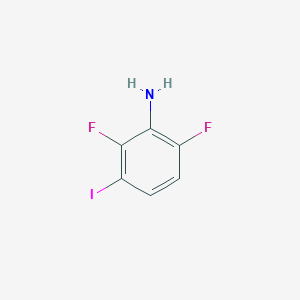
![(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11766098.png)
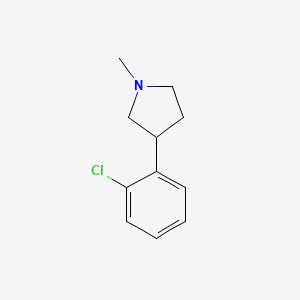
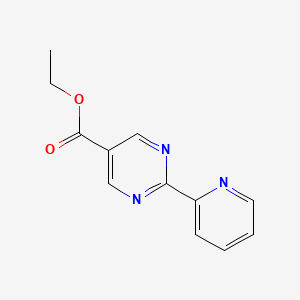
![3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B11766110.png)


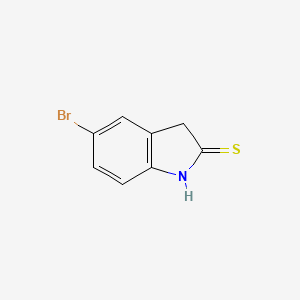

![6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)

